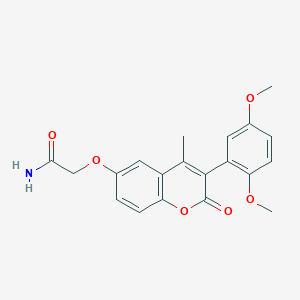
2-((3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl)oxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl)oxy)acetamide is a useful research compound. Its molecular formula is C20H19NO6 and its molecular weight is 369.373. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl)oxy)acetamide is a derivative of chromone, a class of compounds noted for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a chromone core substituted with a dimethoxyphenyl group and an acetamide moiety, which may influence its biological interactions.
Anticancer Properties
Research has indicated that chromone derivatives exhibit significant anticancer properties. For instance, the compound has been studied for its ability to inhibit cancer cell proliferation. A notable study demonstrated that similar chromone derivatives showed IC50 values in the micromolar range against various cancer cell lines, indicating potent cytotoxicity.
Table 1: Anticancer Activity of Related Chromone Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| 4-Methyl-2-oxo-2H-chromen-7-yl | HeLa | 4.5 | |
| 3-(2,5-Dimethoxyphenyl)-4-methyl | MCF7 | 5.0 | |
| 2-Oxo-2H-chromen-7-yl benzoate | A549 | 3.8 |
Enzyme Inhibition
The compound's mechanism of action may also involve the inhibition of specific enzymes. For example, some related compounds have been identified as effective inhibitors of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. The binding affinity and interaction dynamics with AChE have been explored through molecular docking studies.
Table 2: Enzyme Inhibition Studies
| Compound Name | Enzyme Target | IC50 (µM) | Binding Mode |
|---|---|---|---|
| 4-Hydroxycoumarin | Acetylcholinesterase | 2.7 | Competitive Inhibition |
| 3-(Benzo[d]thiazole) phenol | Acetylcholinesterase | 1.9 | Non-competitive |
| 2-Oxo-2H-chromen derivatives | Various Enzymes | Varies | Mixed Mode |
Case Studies
In a recent study focusing on the synthesis and biological evaluation of chromone derivatives, researchers synthesized several compounds based on the chromone framework and evaluated their biological activities in vitro. The results indicated that modifications at specific positions significantly enhanced anticancer activity and enzyme inhibition.
Case Study: Synthesis and Evaluation
A series of derivatives were synthesized through multi-step reactions involving condensation and acylation techniques. The biological evaluation revealed that certain modifications led to improved potency against cancer cell lines and increased inhibition of AChE.
Propriétés
IUPAC Name |
2-[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c1-11-14-9-13(26-10-18(21)22)5-7-17(14)27-20(23)19(11)15-8-12(24-2)4-6-16(15)25-3/h4-9H,10H2,1-3H3,(H2,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVIWGUHYQVATP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OCC(=O)N)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














